molecular formula C22H14N2 B12596996 2,2'-(But-1-en-3-yne-1,4-diyl)diquinoline CAS No. 651025-13-7

2,2'-(But-1-en-3-yne-1,4-diyl)diquinoline

Cat. No.: B12596996
CAS No.: 651025-13-7
M. Wt: 306.4 g/mol
InChI Key: YJRFGRJJUIAGOA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2,2’-(But-1-en-3-yne-1,4-diyl)diquinoline is an organic compound with the molecular formula C22H14N2. It is a derivative of quinoline, a heterocyclic aromatic organic compound. This compound is of interest due to its unique structure, which includes a buten-3-yne linkage between two quinoline units. This structure imparts unique chemical and physical properties, making it a subject of study in various fields of chemistry and material science .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,2’-(But-1-en-3-yne-1,4-diyl)diquinoline typically involves the coupling of two quinoline units via a buten-3-yne linkage. One common method involves the use of palladium-catalyzed cross-coupling reactions. For instance, a Sonogashira coupling reaction can be employed, where a terminal alkyne reacts with an aryl halide in the presence of a palladium catalyst and a copper co-catalyst under an inert atmosphere .

Industrial Production Methods

While specific industrial production methods for 2,2’-(But-1-en-3-yne-1,4-diyl)diquinoline are not well-documented, the principles of large-scale organic synthesis can be applied. This includes optimizing reaction conditions to maximize yield and purity, using continuous flow reactors for better control over reaction parameters, and employing efficient purification techniques such as crystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

2,2’-(But-1-en-3-yne-1,4-diyl)diquinoline can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of quinoline derivatives with additional functional groups.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) or hydrogen gas in the presence of a catalyst.

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield quinoline N-oxides, while reduction can produce partially or fully hydrogenated quinoline derivatives. Substitution reactions can introduce various functional groups onto the quinoline rings, leading to a wide range of derivatives .

Scientific Research Applications

2,2’-(But-1-en-3-yne-1,4-diyl)diquinoline has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2,2’-(But-1-en-3-yne-1,4-diyl)diquinoline depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors through non-covalent interactions like hydrogen bonding, π-π stacking, or hydrophobic interactions. These interactions can modulate the activity of the target molecules, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2,2’-(But-1-en-3-yne-1,4-diyl)diquinoline is unique due to the presence of quinoline units, which impart distinct electronic and photophysical properties. This makes it particularly valuable in the development of advanced materials and as a tool in chemical and biological research .

Properties

CAS No.

651025-13-7

Molecular Formula

C22H14N2

Molecular Weight

306.4 g/mol

IUPAC Name

2-(4-quinolin-2-ylbut-1-en-3-ynyl)quinoline

InChI

InChI=1S/C22H14N2/c1-5-11-21-17(7-1)13-15-19(23-21)9-3-4-10-20-16-14-18-8-2-6-12-22(18)24-20/h1-3,5-9,11-16H

InChI Key

YJRFGRJJUIAGOA-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C=CC(=N2)C=CC#CC3=NC4=CC=CC=C4C=C3

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.